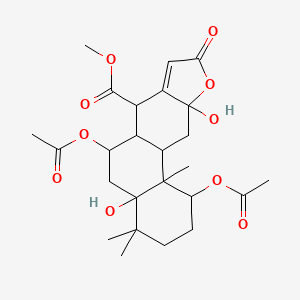

7-O-Acetylneocaesalpin N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1,6-diacetyloxy-4a,10a-dihydroxy-4,4,11b-trimethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O10/c1-12(26)33-16-11-25(31)22(3,4)8-7-17(34-13(2)27)23(25,5)15-10-24(30)14(9-18(28)35-24)20(19(15)16)21(29)32-6/h9,15-17,19-20,30-31H,7-8,10-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEZCEFFMHSION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2)OC(=O)C)C(=O)OC)O)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-O-Acetylneocaesalpin N: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of 7-O-Acetylneocaesalpin N, a cassane-type diterpenoid. The information compiled herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Source

This compound has been identified and isolated from the seeds of various species within the Caesalpinia genus (Family: Fabaceae). The primary documented sources are:

-

Caesalpinia decapetala [1]

-

Caesalpinia bonduc

While both species are reported to contain this compound, the isolation from Caesalpinia decapetala is well-documented in the scientific literature. The seeds of these plants are the primary plant part utilized for the extraction of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative information related to this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₃₄O₁₀ | |

| Molecular Weight | 494.53 g/mol | |

| CAS Number | 1309079-08-0 |

Yield and purity data are highly dependent on the specific isolation protocol and the quality of the starting plant material, and thus are not presented as absolute values.

Experimental Protocol: Isolation of this compound from Caesalpinia decapetala seeds

The following protocol is a representative methodology for the isolation of this compound, based on established procedures for the separation of cassane diterpenoids from Caesalpinia seeds.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered seeds of Caesalpinia decapetala.

-

Extraction:

-

The powdered seeds are extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically:

-

Petroleum ether (to remove non-polar constituents)

-

Ethyl acetate

-

n-Butanol

-

-

The ethyl acetate fraction, which is expected to contain the diterpenoids, is collected and concentrated.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic separations to isolate this compound.

-

Silica Gel Column Chromatography:

-

The dried ethyl acetate extract is loaded onto a silica gel column.

-

The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 0:100).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with the target compound are further purified on a Sephadex LH-20 column.

-

Methanol is typically used as the mobile phase to separate compounds based on their molecular size.

-

-

Reverse-Phase C18 Column Chromatography (RP-C18):

-

Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

A gradient of methanol and water is commonly employed as the mobile phase.

-

The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.

-

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: Isolation workflow for this compound.

References

Elucidating the Chemical Architecture of 7-O-Acetylneocaesalpin N: A Technical Guide

Disclaimer: As of late 2025, "7-O-Acetylneocaesalpin N" does not correspond to a known compound in publicly accessible scientific literature. Therefore, this document presents a hypothetical yet technically rigorous guide to its structural elucidation. The proposed structure and corresponding spectral data are based on known cassane diterpenoids isolated from the Caesalpinia genus, particularly those featuring nitrogen and acetate functionalities, to provide a realistic framework for researchers.

This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the methodologies and data interpretation required to determine the chemical structure of a novel cassane diterpenoid.

Proposed Structure and Molecular Formula

Based on its nomenclature, this compound is proposed to be a cassane-type diterpenoid. The core structure is a tetracyclic system. The name implies an acetyl group at the C-7 hydroxyl position and a nitrogen atom incorporated into the skeleton, possibly as a bridge, similar to other known nitrogen-containing cassane diterpenoids.

-

Proposed Molecular Formula: C₂₂H₂₉NO₅

-

Calculated Exact Mass: 387.2046 g/mol

High-resolution mass spectrometry (HR-MS) would be the first step to confirm this molecular formula.

Spectroscopic Data Analysis

The cornerstone of structure elucidation lies in the detailed analysis of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the hypothetical, yet expected, quantitative data for our proposed structure.

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Inferred Formula |

| [M+H]⁺ | 388.2124 | 388.2120 | -1.0 | C₂₂H₃₀NO₅ |

| [M+Na]⁺ | 410.1943 | 410.1938 | -1.2 | C₂₂H₂₉NNaO₅ |

Table 2: ¹H and ¹³C NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | 38.5 | 1.75, 1.50 | m | C-2, C-3, C-5, C-10, C-20 | H-2 |

| 2 | 19.1 | 1.60 | m | C-1, C-3, C-4, C-10 | H-1, H-3 |

| 3 | 41.2 | 1.45 | m | C-1, C-2, C-4, C-5, C-18 | H-2 |

| 4 | 34.5 | - | - | - | - |

| 5 | 50.1 | 1.62 | dd (12.0, 2.5) | C-3, C-4, C-6, C-7, C-10, C-18, C-19 | H-6 |

| 6 | 28.3 | 2.10, 1.85 | m | C-5, C-7, C-8, C-10 | H-5, H-7 |

| 7 | 75.8 | 5.15 | t (3.0) | C-5, C-6, C-8, C-9, C-14, Acetyl C=O | H-6, H-8 |

| 8 | 45.2 | 2.25 | m | C-6, C-7, C-9, C-11, C-14, C-15 | H-7, H-9, H-14 |

| 9 | 55.6 | 1.80 | d (6.5) | C-8, C-10, C-11, C-12, C-14, C-20 | H-8, H-11 |

| 10 | 37.9 | - | - | - | - |

| 11 | 130.1 | 5.95 | d (9.5) | C-8, C-9, C-10, C-12, C-13 | H-12 |

| 12 | 125.5 | 6.10 | d (9.5) | C-9, C-11, C-13, C-14 | H-11 |

| 13 | 145.8 | - | - | - | - |

| 14 | 48.3 | 2.80 | br s | C-7, C-8, C-9, C-12, C-13, C-15, C-16 | H-8 |

| 15 | 175.2 | - | - | - | - |

| 16 | 70.5 | 4.85 | s | C-13, C-14, C-15, C-17 | H-17 |

| 17 | 21.5 | 1.25 | d (7.0) | C-13, C-16 | H-16 |

| 18 | 28.0 | 1.10 | s | C-3, C-4, C-5, C-19 | - |

| 19 | 65.4 | 3.80, 3.50 | d (12.5), d (12.5) | C-3, C-4, C-5, C-18, C-20 | - |

| 20 | 88.1 | 4.90 | s | C-1, C-5, C-9, C-10, C-19 | - |

| 7-OAc | 170.5 | - | - | - | - |

| 7-OAc | 21.1 | 2.05 | s | C-7, Acetyl C=O | - |

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining high-quality data for structural elucidation.

Isolation and Purification

The compound would hypothetically be isolated from the seeds or roots of a Caesalpinia species. The dried plant material would be ground and extracted with methanol (MeOH). The crude extract would then be subjected to a series of chromatographic separations.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The bioactive fraction (e.g., EtOAc) is subjected to silica gel column chromatography, eluting with a gradient of hexane-EtOAc.

-

Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

High-Resolution Mass Spectrometry (HR-MS)

-

Instrument: Q-Exactive Orbitrap Mass Spectrometer (or equivalent).

-

Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.

-

Sample Infusion: The purified sample (0.1 mg/mL in MeOH) is infused directly at a flow rate of 5 µL/min.

-

MS Parameters:

-

Sheath Gas Flow Rate: 10 units

-

Aux Gas Flow Rate: 2 units

-

Spray Voltage: 3.5 kV

-

Capillary Temperature: 320 °C

-

Scan Range: m/z 100-1000

-

Resolution: 140,000

-

NMR Spectroscopy

-

Instrument: Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

-

Sample Preparation: Approximately 5 mg of the pure compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Experiments:

-

¹H NMR: Standard proton experiment. Key parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 1.0 s.

-

¹³C NMR: Standard carbon experiment with proton decoupling. Key parameters: spectral width of 240 ppm, 1024 scans, relaxation delay of 2.0 s.

-

DEPT-135: Used to differentiate between CH, CH₂, and CH₃ signals.

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (¹H-¹H correlations).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations (¹H-¹³C). The experiment is optimized for a long-range coupling constant of 8 Hz.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

-

Structure Elucidation Workflow & Key Correlations

The logical process of piecing together the molecular structure relies on integrating all spectroscopic data. This workflow and the key 2D NMR correlations are visualized below.

Caption: Workflow for the structure elucidation of a novel natural product.

Caption: Key hypothetical 2D NMR correlations for structure assembly.

Unraveling the Synthesis: A Technical Guide to the Proposed Biosynthetic Pathway of 7-O-Acetylneocaesalpin N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 7-O-Acetylneocaesalpin N, a member of the cassane diterpenoid family of natural products. Cassane diterpenoids, primarily isolated from the Caesalpinia genus, have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, antimalarial, and antitumor effects.[1][2][3] Understanding the biosynthesis of these complex molecules is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.

While the precise enzymatic steps leading to this compound have yet to be fully elucidated, this guide outlines a putative pathway based on established principles of diterpene biosynthesis and the known chemistry of related cassane diterpenoids.

Core Biosynthetic Framework: From Isoprenoid Precursors to the Cassane Skeleton

The biosynthesis of all diterpenoids, including the cassane family, originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[4] These building blocks are assembled to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[4][5]

The formation of the characteristic cassane skeleton is believed to proceed through a series of cyclization and rearrangement reactions, likely initiated from a pimarane-type intermediate.[2]

Proposed Biosynthetic Steps:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): The pathway commences with the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by GGPP synthase. This reaction occurs via the methylerythritol phosphate (MEP) pathway in plants.[5]

-

Cyclization to Pimarane Skeleton: GGPP undergoes a complex cyclization cascade initiated by a diterpene synthase. This likely involves a protonation-initiated cyclization to form a bicyclic intermediate, followed by further cyclization to yield a pimarane-type carbocation.

-

Rearrangement to Cassane Skeleton: A key step in the biosynthesis of cassane diterpenoids is the rearrangement of the pimarane skeleton. This is proposed to involve a methyl group migration, transforming the pimarane framework into the characteristic cassane scaffold.[2]

-

Oxidative Modifications: Following the formation of the core cassane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at various positions on the molecule, leading to a diverse array of cassane diterpenoid structures.

-

Acetylation: The final proposed step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C7 position. This reaction is catalyzed by an acetyl-CoA dependent acetyltransferase.

Visualizing the Proposed Pathway

The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for its elucidation.

Caption: Proposed biosynthetic pathway of this compound.

Caption: A general experimental workflow for elucidating the biosynthetic pathway.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the literature for the enzymes and intermediates in the this compound biosynthetic pathway. The following table presents hypothetical data based on typical values for diterpene biosynthetic enzymes to serve as a template for future research.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| GGPP Synthase | IPP, DMAPP | 10 - 50 | 0.1 - 1.0 | 7.5 | 30 |

| Diterpene Synthase | GGPP | 1 - 10 | 0.01 - 0.1 | 7.0 | 30 |

| Cytochrome P450 | Cassane Skeleton | 5 - 100 | 0.05 - 5.0 | 7.4 | 30 |

| Acetyltransferase | 7-hydroxy cassane derivative, Acetyl-CoA | 20 - 200 | 0.1 - 10 | 8.0 | 37 |

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Transcriptome Sequencing and Candidate Gene Identification

Objective: To identify candidate genes encoding the enzymes involved in the biosynthesis of this compound from a Caesalpinia species known to produce this compound.

Protocol:

-

RNA Extraction: Isolate total RNA from the tissues of the Caesalpinia plant where this compound is most abundant (e.g., leaves, roots, or seeds). Use a commercially available plant RNA extraction kit and follow the manufacturer's instructions.

-

Library Preparation and Sequencing: Prepare a cDNA library from the extracted RNA. Perform high-throughput sequencing (e.g., Illumina sequencing) to generate a transcriptome dataset.

-

De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts using software such as Trinity. Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database) using BLASTx.

-

Candidate Gene Selection: Search the annotated transcriptome for sequences showing high similarity to known diterpene synthases, cytochrome P450s, and acetyltransferases from other plant species. Prioritize candidates that are highly expressed in the target tissue.

Gene Cloning and Heterologous Expression

Objective: To clone the candidate genes and express the corresponding enzymes in a heterologous host for functional characterization.

Protocol:

-

Gene Amplification: Design gene-specific primers based on the candidate gene sequences obtained from the transcriptome. Amplify the full-length coding sequences from cDNA using PCR.

-

Vector Ligation: Clone the amplified PCR products into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).

-

Transformation: Transform the expression constructs into a suitable heterologous host, such as Escherichia coli BL21(DE3) or Saccharomyces cerevisiae.

-

Protein Expression: Induce protein expression by adding an inducer (e.g., IPTG for E. coli) to the culture medium. Optimize expression conditions (temperature, inducer concentration, induction time) to maximize the yield of soluble protein.

In Vitro Enzyme Assays

Objective: To determine the function of the heterologously expressed enzymes.

Protocol for Diterpene Synthase:

-

Protein Purification: Lyse the host cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Reaction: Set up a reaction mixture containing the purified enzyme, the substrate GGPP, and a suitable buffer with required cofactors (e.g., Mg2+).

-

Product Extraction and Analysis: After incubation, extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate). Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene product.

Protocol for Cytochrome P450:

-

Microsome Preparation: If expressed in yeast, prepare microsomes containing the recombinant P450 and a corresponding P450 reductase.

-

Enzyme Reaction: Incubate the microsomes with the cassane substrate (if available) and NADPH in a suitable buffer.

-

Product Analysis: Extract the products and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect hydroxylated derivatives.

Protocol for Acetyltransferase:

-

Enzyme Reaction: Incubate the purified acetyltransferase with the 7-hydroxy cassane precursor and acetyl-CoA.

-

Product Analysis: Analyze the reaction mixture by LC-MS to detect the formation of the acetylated product, this compound.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a roadmap for the discovery and characterization of the enzymes responsible for its synthesis. The experimental protocols outlined in this guide offer a systematic approach to elucidate this pathway, which will be instrumental for the metabolic engineering of microorganisms or plants to produce this valuable compound on a larger scale. Future research should focus on the functional characterization of candidate genes from Caesalpinia species to definitively establish the biosynthetic route to this compound and other related cassane diterpenoids. This knowledge will undoubtedly accelerate the development of novel therapeutics based on these fascinating natural products.

References

- 1. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increasing diterpene yield with a modular metabolic engineering system in E. coli: comparison of MEV and MEP isoprenoid precursor pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Engineering Production of a Novel Diterpene Synthase Precursor in Nicotiana benthamiana [frontiersin.org]

In-Depth Technical Guide on 7-O-Acetylneocaesalpin N

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Acetylneocaesalpin N, a cassane-type diterpenoid with the CAS number 1309079-08-0, is a natural product isolated from the genus Caesalpinia. This technical guide provides a comprehensive overview of its chemical properties, and biological activities, drawing parallels from closely related compounds due to the limited specific data on the titular compound. The document details generalized experimental protocols for the isolation of similar diterpenoids and summarizes the cytotoxic activities of related neocaesalpins. Furthermore, it explores the potential signaling pathways that may be modulated by this class of compounds, supported by illustrative diagrams. This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and other cassane diterpenoids.

Chemical and Physical Properties

This compound is a complex diterpenoid characterized by a cassane skeleton. While specific experimental data for this compound is scarce in publicly available literature, its fundamental properties can be summarized from chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 1309079-08-0 | Commercial Suppliers |

| Molecular Formula | C₂₅H₃₄O₁₀ | Commercial Suppliers |

| Molecular Weight | 494.53 g/mol | Commercial Suppliers |

| Class | Cassane-type Diterpenoid | Inferred from related compounds |

| Natural Source | Caesalpinia genus (e.g., Caesalpinia minax) | Inferred from related compounds[1][2] |

Biological Activities and Potential Therapeutic Applications

Direct biological activity data for this compound is not extensively reported. However, the broader family of cassane-type diterpenoids isolated from the Caesalpinia genus exhibits a wide range of significant biological activities. These compounds are of considerable interest for their potential as antimalarial, antibacterial, antiproliferative, and antineoplastic agents.[1][2]

A closely related compound, neocaesalpin MR , also isolated from Caesalpinia minax, has demonstrated mild cytotoxic activity against human cancer cell lines.[1][2] This suggests that this compound may possess similar antiproliferative properties.

Table of Cytotoxic Activity for Neocaesalpin MR:

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | Mild Activity |

| HCT-8 | Colon Cancer | Mild Activity |

Note: The original source describes the activity as "mild" without providing specific IC₅₀ values in the abstract.[1][2]

The structural similarity to other bioactive cassane diterpenoids suggests that this compound could be a valuable lead compound in drug discovery programs targeting cancer and other proliferative disorders.

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not available. However, a general methodology for the isolation of related cassane-type diterpenes from Caesalpinia minax can be adapted.

General Isolation Protocol for Cassane-Type Diterpenoids from Caesalpinia minax

This protocol is based on the methods described for the isolation of neocaesalpin MR and minaxin C.[1][2]

1. Extraction:

- Air-dried and powdered seeds of Caesalpinia minax (e.g., 8.0 kg) are extracted three times with methanol at room temperature.[1]

- The methanol is removed under reduced pressure to yield a crude methanol extract.[1]

2. Fractionation:

- The crude extract is subjected to column chromatography on silica gel.

- Elution is performed with a solvent gradient of increasing polarity, typically starting with hexane, followed by chloroform, ethyl acetate, and methanol.[1]

3. Purification:

- Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified.

- Purification techniques include repeated column chromatography on silica gel and may involve other chromatographic methods such as Sephadex LH-20 or semi-preparative HPLC to yield pure compounds.

Workflow for Isolation of Cassane-Type Diterpenoids:

Caption: Generalized workflow for the isolation of cassane-type diterpenoids.

Potential Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of other cassane diterpenoids and natural products with antiproliferative effects, several potential pathways can be hypothesized.

Many natural product-derived anticancer agents exert their effects through the induction of apoptosis (programmed cell death) and/or the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the MAPK and NF-κB pathways. For instance, diversified cassane diterpenoids from Caesalpinia minax have been shown to exert anti-neuroinflammatory activity by suppressing these very pathways in microglia.

Hypothesized Signaling Pathway for Antiproliferative Activity:

Caption: Hypothesized mechanism of antiproliferative action.

Conclusion and Future Directions

This compound belongs to the promising class of cassane-type diterpenoids, which are known for their diverse and potent biological activities. While specific data on this particular compound is limited, the available information on related molecules suggests its potential as an antiproliferative agent.

Future research should focus on the following areas:

-

Isolation and Structural Elucidation: Detailed characterization of this compound using modern spectroscopic techniques.

-

Biological Screening: Comprehensive evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and other biological activities.

-

Mechanism of Action Studies: Identification of the molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential.

-

Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive preclinical and clinical studies.

This technical guide provides a starting point for researchers and drug development professionals interested in exploring the potential of this compound as a novel therapeutic agent. The rich chemical diversity of the Caesalpinia genus continues to be a valuable source of new drug leads.

References

An In-depth Technical Guide on the Biological Activity of Cassane Diterpenoids from Caesalpinia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of cassane diterpenoids isolated from the Caesalpinia genus, a group of compounds showing significant promise in drug discovery. This document summarizes quantitative data on their biological effects, details the experimental protocols used for their evaluation, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of their mechanisms of action.

Overview of Biological Activities

Cassane diterpenoids, a major class of phytochemicals found in the Caesalpinia genus, have demonstrated a wide spectrum of pharmacological effects.[1][2] These activities include potent anticancer, anti-inflammatory, antiviral, and antimalarial properties.[1][2] The structural diversity of these compounds contributes to their varied biological actions, making them a fertile ground for the discovery of new therapeutic agents.

Quantitative Data on Biological Activities

The following tables summarize the in vitro biological activities of various cassane diterpenoids isolated from Caesalpinia species.

Table 1: Anticancer Activity of Cassane Diterpenoids

| Compound | Cancer Cell Line | IC50 (µM) | Caesalpinia Source | Reference |

| Phanginin H | PANC-1 (Pancreatic) | 18.13 ± 0.63 | C. sappan | [3] |

| Phanginin R | A2780 (Ovarian) | 9.9 ± 1.6 | C. sappan | [4][5] |

| HEY (Ovarian) | 12.2 ± 6.5 | C. sappan | [4][5] | |

| AGS (Gastric) | 5.3 ± 1.9 | C. sappan | [4][5] | |

| A549 (Lung) | 12.3 ± 3.1 | C. sappan | [4][5] | |

| Caesalsappanin H | KB (Nasopharyngeal) | 7.4 | C. sappan | [6] |

Table 2: Anti-inflammatory Activity of Cassane Diterpenoids

| Compound | Assay | IC50 (µM) | Caesalpinia Source | Reference |

| Unnamed Lactam-type (Compound 4) | NO Production Inhibition | 8.2 - 11.2 | C. sinensis | [7][8] |

| Unnamed Lactam-type (Compound 5) | NO Production Inhibition | 8.2 - 11.2 | C. sinensis | [7][8] |

| Unnamed Lactam-type (Compound 6) | NO Production Inhibition | 8.2 - 11.2 | C. sinensis | [7][8] |

| Caesalpulcherrin K-M & others (1-6) | NO Production Inhibition | 6.04 - 8.92 | C. pulcherrima | [9][10] |

| Caesamin B | NO Production Inhibition | 45.67 ± 0.92 | C. minax | [11] |

| Caesamin F | NO Production Inhibition | 42.99 ± 0.24 | C. minax | [11] |

Table 3: Antimalarial Activity of Cassane Diterpenoids

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Caesalpinia Source | Reference |

| Norcaesalpinin E | FCR-3/A2 | 0.090 | C. crista | [12][13] |

| Caesalsappanin H | K1 (Chloroquine-resistant) | 0.52 | C. sappan | [6] |

| Caesalsappanin G | K1 (Chloroquine-resistant) | 0.78 | C. sappan | [6] |

| Caesalsappanin R | K1 (Chloroquine-resistant) | 3.60 | C. sappan | [14] |

Table 4: Antiviral Activity of Cassane Diterpenoids

| Compound | Virus | Activity | Caesalpinia Source | Reference |

| Caesalmin C, D, E, F | Parainfluenza Virus 3 | Potent Activity | C. minax | [15] |

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of cassane diterpenoids.

General Workflow for Isolation and Bioactivity Screening

The process begins with the collection and extraction of plant material, followed by chromatographic separation to isolate pure compounds, which are then subjected to various biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][6]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the cassane diterpenoids and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well. Incubate at 37°C for 2-5 hours until purple formazan crystals are visible.[7]

-

Solubilization: Remove all but 25 µL of the medium from each well. Add 50 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.[7] Incubate at 37°C for 10 minutes with shaking.

-

Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants. It is commonly used to assess the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

-

Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate and incubate. Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of the cell supernatant.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Gently tap the plate to mix.

-

-

Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.[4][10]

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[1]

Protocol:

-

Cell Transfection and Plating: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). Plate the transfected cells in a 96-well plate.

-

Compound Treatment and Stimulation: Pre-treat the cells with the cassane diterpenoids for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: After incubation, wash the cells with PBS and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[13]

-

Luciferase Assay:

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the firefly luciferase assay reagent and measure the luminescence.

-

Add the Renilla luciferase assay reagent (stop and glo) and measure the luminescence again for normalization.[13]

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.

Signaling Pathways Modulated by Cassane Diterpenoids

Phanginin H-Induced Autophagy in Pancreatic Cancer via ROS/AMPK/mTORC1 Pathway

Phanginin H, isolated from Caesalpinia sappan, has been shown to induce autophagy in pancreatic cancer cells (PANC-1).[3] This process is mediated by the generation of reactive oxygen species (ROS), which subsequently activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin complex 1 (mTORC1).[3]

This guide serves as a foundational resource for understanding the therapeutic potential of cassane diterpenoids from Caesalpinia. The provided data, protocols, and pathway diagrams are intended to support further research and development in this exciting area of natural product chemistry.

References

- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol Griess Test [protocols.io]

- 6. broadpharm.com [broadpharm.com]

- 7. static.igem.wiki [static.igem.wiki]

- 8. Cassane diterpenoids of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structurally diverse diterpenoids from the seeds of Caesalpinia minax Hance and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. bowdish.ca [bowdish.ca]

- 15. Activation of SIK1 by phanginin A inhibits hepatic gluconeogenesis by increasing PDE4 activity and suppressing the cAMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 7-O-Acetylneocaesalpin N: A Technical Guide to its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Acetylneocaesalpin N is a naturally occurring cassane-type diterpenoid that has been isolated from the plant species Caesalpinia crista. This technical guide provides a comprehensive overview of its discovery, origin, and the experimental procedures utilized for its isolation and characterization. While specific biological activities and signaling pathways for this compound are not yet extensively documented in publicly available literature, this guide lays the foundational chemical and methodological knowledge for further investigation into its potential therapeutic applications.

Introduction

The genus Caesalpinia is a rich source of structurally diverse secondary metabolites, particularly cassane-type diterpenoids, which have demonstrated a wide range of biological activities. This compound emerges from this significant class of natural products. Its chemical structure, characterized by the complex cassane skeleton, suggests potential for interesting pharmacological properties, prompting further research into its bioactivity and mechanism of action.

Discovery and Origin

This compound is a natural product isolated from Caesalpinia crista, a prickly shrub found in tropical and subtropical regions. The discovery of this compound is part of the broader phytochemical investigation of Caesalpinia species, which has led to the identification of numerous novel diterpenoids.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₅H₃₄O₁₀ |

| CAS Number | 1309079-08-0 |

| Classification | Cassane-type Diterpenoid |

| Natural Source | Caesalpinia crista |

Experimental Protocols

Plant Material Collection and Preparation

Fresh seeds of Caesalpinia crista are collected and authenticated. The seeds are then air-dried in the shade and ground into a coarse powder.

Extraction

The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period. The extraction process is often repeated multiple times to ensure the exhaustive removal of secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The fractions are then concentrated, and the most promising fraction (often the chloroform or ethyl acetate fraction for diterpenoids) is subjected to further chromatographic separation.

This purification process involves multiple steps of column chromatography over silica gel, Sephadex LH-20, and often high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of cassane-type diterpenoids like this compound from Caesalpinia crista.

Future Directions

The elucidation of the structure of this compound opens avenues for further research. Key areas of future investigation should include:

-

Total Synthesis: The chemical synthesis of this compound would confirm its structure and provide a renewable source for biological studies.

-

Biological Screening: A comprehensive screening of its biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial assays, is warranted.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying signaling pathways and molecular targets.

The following diagram represents a logical relationship for the future research directions of this compound.

Chemical Constituents of Caesalpinia minax Hance: A Technical Guide for Drug Discovery

Abstract

Caesalpinia minax Hance, a plant belonging to the Fabaceae family, is a rich reservoir of bioactive secondary metabolites, which have been extensively investigated for their therapeutic potential. Traditionally used in Chinese folk medicine for the treatment of ailments such as rheumatism, dysentery, and the common cold, modern phytochemical studies have revealed a diverse array of chemical constituents, with a pronounced prevalence of cassane-type diterpenoids.[1] This technical guide provides a comprehensive overview of the known chemical constituents isolated from C. minax, with a focus on their classification, biological activities, and the experimental methodologies employed for their extraction and characterization. Detailed summaries of quantitative data are presented in tabular format, and key experimental workflows and biological pathways are visualized to facilitate understanding for researchers, scientists, and drug development professionals.

Core Chemical Constituents

The predominant class of chemical compounds isolated from Caesalpinia minax Hance, particularly from the seeds, are the cassane-type diterpenoids .[2][3][4][5][6][7][8][9] These compounds are characterized by a complex tetracyclic framework, often featuring a furan or butenolide moiety. In addition to diterpenoids, other classes of compounds, including flavonoids, saponins, tannins, and phenolic compounds, have also been reported.[1]

Cassane-Type Diterpenoids

A multitude of novel and known cassane diterpenoids have been identified from C. minax. These can be further sub-categorized based on structural variations. Notable examples include:

-

Caesalminaxins: A series of cassane diterpenoids, including caesalminaxins A–L and O–T, have been isolated and characterized.[2][3][6][8] Some of these compounds possess rare structural features, such as spiro C/D or A/B ring systems.[2][6][8]

-

Caesalpins: Another significant group of cassane-type diterpenes, caesalpins A-H, have been identified and evaluated for their cytotoxic activities.

-

Neocaesalpins: Several neocaesalpin derivatives have also been reported.

-

Other Diterpenoids: The chemical diversity extends to uniquely rearranged structures, such as spirocaesalmin, a vouacapane diterpenoid.

Other Phytochemicals

Quantitative analysis of C. minax extracts has also revealed the presence of other phytochemicals, including:

-

Saponins

-

Tannins

-

Flavonoids

-

Polyphenols

-

Crude lipids and proteins[1]

Biological Activities and Quantitative Data

The chemical constituents of Caesalpinia minax exhibit a broad spectrum of biological activities, with significant potential for drug development. The primary activities reported are anti-proliferative and anti-inflammatory effects.

Anti-Proliferative Activity

Numerous cassane-type diterpenoids from C. minax have demonstrated moderate to significant cytotoxicity against various human cancer cell lines. The anti-proliferative potential of these compounds is a key area of research.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Caesalpin A | HepG-2 | 4.7 | [10] |

| Caesalpin A | MCF-7 | 2.1 | [10] |

| Caesalpin B | MCF-7 | 7.9 | [10] |

| Caesalpin D | AGS | 6.5 | [10] |

| 3-deacetyldecapetpene B | A549 | 25.34 ± 4.51 | [3] |

| 3-deacetyldecapetpene B | MCF-7 | 8.00 ± 1.59 | [3] |

| 3-deacetyldecapetpene B | HEY | 10.74 ± 7.63 | [3] |

| Neocaesalpin AA-AE and compound 6 | Hela, HCT-8, HepG-2, MCF-7, A549 | 18.4 to 83.9 | |

| Caesalminaxin D | HepG-2, K562, HeLa, Du145 | Moderate Activity | [2][6][8] |

| Caesalminaxin H | HepG-2, K562, HeLa, Du145 | Moderate Activity | [2] |

| Bonducellpin D | HepG-2, K562, HeLa, Du145 | Moderate Activity | [2][6][8] |

Anti-Inflammatory Activity

Several compounds have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Compound Name | Assay | IC50 (µM) | Reference |

| Compound 16 | LPS-activated NO production in RAW264.7 cells | 17.3 | [3] |

| Caesamin B | LPS-induced NO production in RAW 264.7 macrophages | 45.67 ± 0.92 | [4] |

| Caesamin F | LPS-induced NO production in RAW 264.7 macrophages | 42.99 ± 0.24 | [4] |

| Caeminaxin A and other metabolites | LPS-induced NO production in BV-2 microglia | 10.86 ± 0.82 to 32.55 ± 0.47 | [2] |

Experimental Protocols

The isolation and structural elucidation of chemical constituents from C. minax typically follow a standardized workflow involving extraction, fractionation, and purification, followed by spectroscopic analysis.

General Extraction and Isolation Workflow

The general procedure for isolating diterpenoids and other constituents from C. minax seeds or leaves is as follows:

-

Plant Material Preparation: The plant material (e.g., seeds) is air-dried and powdered.

-

Extraction: The powdered material is extracted with a solvent, typically methanol or ethanol, often using reflux or maceration techniques.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to yield different fractions.

-

Chromatographic Purification: Each fraction is subjected to a series of chromatographic techniques to isolate individual compounds. These techniques commonly include:

-

Column Chromatography (CC): Often using silica gel or Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Both analytical and semi-preparative HPLC are used for final purification.

-

-

Structural Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: Used to determine the absolute configuration of crystalline compounds.[2][6][8]

-

Caption: General workflow for the isolation and identification of chemical constituents from Caesalpinia minax.

Anti-Inflammatory Activity Assay Protocol

The anti-inflammatory activity of the isolated compounds is commonly assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV-2 cells).

-

Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, with the exception of the control group.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is calculated from a standard curve. The IC50 value is then determined.

Signaling Pathway Analysis

The anti-inflammatory effects of cassane diterpenoids from Caesalpinia minax have been linked to the modulation of key signaling pathways involved in the inflammatory response. Specifically, compounds like caeminaxin A have been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in LPS-stimulated microglia.[2]

This inhibition leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Caption: Anti-inflammatory signaling pathway modulated by Caesalpinia minax constituents.

Conclusion and Future Perspectives

Caesalpinia minax Hance is a prolific source of structurally diverse and biologically active cassane-type diterpenoids. The significant anti-proliferative and anti-inflammatory activities of these compounds underscore their potential as lead molecules for the development of novel therapeutics. This guide provides a foundational understanding of the chemical landscape of this plant, the methodologies for isolating its constituents, and their mechanisms of action.

Future research should focus on the complete elucidation of the structure-activity relationships of these compounds, preclinical and clinical evaluation of the most promising candidates, and the exploration of synergistic effects between different constituents. Furthermore, the development of sustainable and scalable methods for the production of these valuable compounds will be crucial for their translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Caesalminaxins O-T, cassane diterpenoids from the seeds of Caesalpinia minax and their anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structurally diverse diterpenoids from the seeds of Caesalpinia minax Hance and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caesalminaxins A-L, cassane diterpenoids from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-proliferative cassane-type diterpenoids from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Trinorcassane and cassane diterpenoids from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of 7-O-Acetylneocaesalpin N and Related Cassane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Acetylneocaesalpin N is a naturally occurring cassane-type diterpenoid belonging to a class of compounds isolated from plants of the Caesalpinia genus. While specific research on the anti-inflammatory properties of this compound is limited, the broader family of cassane diterpenoids from Caesalpinia species has demonstrated significant anti-inflammatory potential. These compounds are being investigated for their therapeutic applications in conditions associated with chronic inflammation. This document provides a comprehensive overview of the anti-inflammatory activities of cassane diterpenoids, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols from studies on closely related analogues.

While direct experimental data for this compound is not extensively available, it is classified as a flavonoid-like compound derived from the Caesalpinia genus, which is known for its bioactive compounds.[1] The anti-inflammatory activities of this class of molecules are generally attributed to their antioxidant and enzyme-inhibitory capabilities.[1]

Core Anti-inflammatory Mechanisms of Cassane Diterpenoids

Cassane-type diterpenoids isolated from various Caesalpinia species, such as C. pulcherrima, C. echinata, C. sinensis, and C. minax, have been shown to exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of inflammatory gene expression. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).

Several cassane diterpenoids have been shown to inhibit NF-κB activation. For instance, echinalides C and D from Caesalpinia echinata significantly inhibited NF-κB-responsive reporter gene expression.[2] Similarly, certain compounds from Caesalpinia bonduc displayed considerable inhibitory strength against NF-κB expression.[3] This inhibition is often achieved by preventing the degradation of IκBα or by directly interfering with the nuclear translocation of the p65 subunit.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, is another crucial signaling cascade in the inflammatory process. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators. Caeminaxin A, a cassane diterpenoid from Caesalpinia minax, has been shown to restrain the phosphorylation of MAPKs, thereby inhibiting the expression of iNOS and COX-2 proteins.[4][5]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of various cassane-type diterpenoids has been quantified in several studies. The following table summarizes key findings, including IC50 values for the inhibition of nitric oxide (NO) production and percentage inhibition of NF-κB.

| Compound/Extract Name | Source Organism | Assay | Cell Line | Concentration | Result | Reference |

| Caesalpulcherrins K-M & related compounds | Caesalpinia pulcherrima | NO Production Inhibition | RAW 264.7 | - | IC50: 6.04 - 8.92 µM | [6] |

| Echinalide M | Caesalpinia echinata | NF-κB Inhibition | HeLa | 5 µM | 47 ± 11% inhibition | [7] |

| Echinalides C & D | Caesalpinia echinata | NF-κB Inhibition | HeLa | 5 µM | Significant inhibition | [2] |

| Compounds 4-6 | Caesalpinia sinensis | NO Production Inhibition | RAW 264.7 | - | IC50: 8.2 - 11.2 µM | [8][9] |

| Compounds 6, 10, 11 | Caesalpinia bonduc | NF-κB Inhibition | - | 10 µM | 48.6%, 42.9%, 37.1% inhibition | [3] |

| Caeminaxins A & B & related compounds | Caesalpinia minax | NO Production Inhibition | BV-2 microglia | - | IC50: 10.86 - 32.55 µM | [4][5] |

| Compound 4 | Caesalpinia mimosoides | NO Production Inhibition | RAW 264.7 | - | IC50: 3.0 µM | [10][11] |

| Compound 4 | Caesalpinia mimosoides | TNF-α Release Inhibition | RAW 264.7 | - | IC50: 6.5 µM | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory properties of cassane diterpenoids.

Cell Culture and Treatment

Murine macrophage-like RAW 264.7 cells or BV-2 microglial cells are commonly used models for in vitro inflammation studies.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., cassane diterpenoids) for 1-2 hours.

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the cell culture medium.

-

Incubation: The cells are then incubated for a specified period, usually 24 hours, to allow for the production of inflammatory mediators.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Sample Collection: After the incubation period, the cell culture supernatant is collected.

-

Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Reaction: An equal volume of the collected supernatant and the Griess reagent are mixed and incubated at room temperature for 10 minutes.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

NF-κB Reporter Gene Assay

This assay is used to quantify the activation of the NF-κB transcription factor.

-

Transfection: HeLa cells or other suitable cell lines are co-transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After transfection, cells are treated with the test compounds and then stimulated with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated control.

Conclusion

While direct evidence for the anti-inflammatory properties of this compound is still emerging, the extensive research on related cassane-type diterpenoids from the Caesalpinia genus provides a strong rationale for its potential as an anti-inflammatory agent. The consistent findings of NF-κB and MAPK pathway inhibition, leading to a reduction in pro-inflammatory mediators, highlight a common mechanism of action for this class of compounds. The quantitative data and established experimental protocols presented in this guide offer a solid foundation for future research and development of this compound and its analogues as novel anti-inflammatory therapeutics. Further investigation is warranted to specifically elucidate the bioactivity and therapeutic potential of this compound.

References

- 1. This compound | 1309079-08-0 | JCC07908 [biosynth.com]

- 2. New cassane-type diterpenoids of Caesalpinia echinata (Leguminosae) exhibiting NF-κB inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New cassane-type diterpenoids from kernels of Caesalpinia bonduc (Linn.) Roxb. and their inhibitory activities on phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diversified-cassane-family-diterpenoids-from-the-leaves-of-caesalpinia-minax-exerting-anti-neuroinflammatory-activity-through-suppressing-mapk-and-nf-b-pathways-in-bv-2-microglia - Ask this paper | Bohrium [bohrium.com]

- 5. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Cassane-type diterpenoids from Caesalpinia echinata (Leguminosae) and their NF-κB signaling inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential anti-inflammatory diterpenoids from the roots of Caesalpinia mimosoides Lamk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Anticancer Potential of 7-O-Acetylneocaesalpin N: A Technical Guide

Disclaimer: As of late 2025, specific research on the anticancer potential of 7-O-Acetylneocaesalpin N is not extensively available in the public domain. This technical guide has been constructed based on the known anticancer activities of related compounds isolated from the Caesalpinia genus and the general mechanisms of action of flavonoids. The presented experimental data and pathways are illustrative and intended to provide a framework for potential research and development.

Introduction

This compound is a naturally occurring flavonoid isolated from plants of the Caesalpinia genus.[1] Flavonoids, a broad class of polyphenolic compounds, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Compounds extracted from the Caesalpinia genus, such as those from Caesalpinia sappan and Caesalpinia minax, have demonstrated significant potential in oncology research, exhibiting cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.[2][3][4] This guide explores the prospective anticancer profile of this compound, postulating its mechanisms of action based on the activities of its chemical relatives.

In Vitro Cytotoxicity

Based on studies of analogous cassane-type diterpenes and flavonoids from Caesalpinia minax, this compound is hypothesized to possess moderate to potent cytotoxic activity against a range of human cancer cell lines.[4][5] The anticipated 50% inhibitory concentrations (IC50) are summarized in Table 1.

Table 1: Postulated Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Postulated IC50 (µM) |

| A549 | Lung Carcinoma | 25.5 |

| MCF-7 | Breast Adenocarcinoma | 32.8 |

| HCT-116 | Colorectal Carcinoma | 18.2 |

| HeLa | Cervical Carcinoma | 45.1 |

| HepG2 | Hepatocellular Carcinoma | 22.9 |

Proposed Mechanisms of Action

The anticancer effects of this compound are likely attributable to two primary mechanisms: the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, preventing cancer cell proliferation.

Induction of Apoptosis

It is proposed that this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is supported by evidence from Caesalpinia sappan extracts, which have been shown to modulate the expression of key apoptotic proteins.[2][6] A postulated summary of apoptotic induction is presented in Table 2.

Table 2: Postulated Apoptotic Effect of this compound on HCT-116 Cells

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control | 0 | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |

| 7-OAN | 10 | 15.3 ± 1.2 | 8.7 ± 0.9 | 24.0 ± 2.1 |

| 7-OAN | 20 | 28.9 ± 2.5 | 17.4 ± 1.8 | 46.3 ± 4.3 |

| 7-OAN | 40 | 45.2 ± 3.8 | 25.1 ± 2.2 | 70.3 ± 6.0 |

7-OAN: this compound

Cell Cycle Arrest

This compound is also hypothesized to interfere with the cancer cell cycle, leading to arrest at specific phases and preventing cell division. Studies on Caesalpinia sappan extracts have demonstrated the ability to cause cell cycle arrest at the G0/G1 phase.[2][6] The projected effects on cell cycle distribution are detailed in Table 3.

Table 3: Postulated Cell Cycle Distribution in A549 Cells Treated with this compound

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 48.5 ± 3.1 | 30.2 ± 2.5 | 21.3 ± 1.9 |

| 7-OAN | 15 | 65.7 ± 4.2 | 20.1 ± 1.8 | 14.2 ± 1.3 |

| 7-OAN | 30 | 78.3 ± 5.5 | 12.5 ± 1.1 | 9.2 ± 0.8 |

7-OAN: this compound

Signaling Pathways

The anticancer activities of compounds from the Caesalpinia genus have been linked to the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis. It is plausible that this compound exerts its effects through the inhibition of pro-survival pathways such as PI3K/Akt and the activation of stress-related pathways like MAPK.[3]

Figure 1: Postulated signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Figure 2: Experimental workflow for apoptosis detection.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Treat cells with this compound for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Figure 3: Logical relationship of the proposed anticancer mechanism.

Conclusion

While further investigation is imperative, the existing literature on related compounds from the Caesalpinia genus provides a strong rationale for the anticancer potential of this compound. Its proposed ability to induce apoptosis and cause cell cycle arrest through the modulation of key signaling pathways positions it as a promising candidate for further preclinical and clinical development in oncology. The experimental frameworks provided in this guide offer a starting point for elucidating the specific mechanisms and therapeutic efficacy of this novel flavonoid.

References

- 1. This compound | 1309079-08-0 | JCC07908 [biosynth.com]

- 2. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]

- 3. mdpi.com [mdpi.com]

- 4. Cassane-type diterpenes from the seeds of Caesalpinia minax with their antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-proliferative cassane-type diterpenoids from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

7-O-Acetylneocaesalpin N: A Technical Guide to Postulated Mechanisms of Action

Disclaimer: As of late 2025, dedicated research on the specific compound "7-O-Acetylneocaesalpin N" is not available in the public domain. This technical guide synthesizes the known mechanisms of action of structurally related cassane diterpenes, particularly neocaesalpins isolated from the Caesalpinia genus, to theorize potential biological activities and signaling pathways for this compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive framework based on existing evidence for analogous compounds.

Introduction

This compound belongs to the cassane-type diterpenoid family, a class of natural products predominantly found in plants of the Caesalpinia genus.[1] These compounds are characterized by a complex tricyclic skeleton and have garnered significant attention for their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, antimalarial, and antimicrobial effects.[1][2][3] The presence of an acetyl group at the C-7 position, as suggested by its name, may influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its biological activity, a phenomenon observed in other terpenoid structures.[4] This guide will explore the theoretical mechanisms of action of this compound by examining the established biological activities and molecular targets of its parent compounds, the neocaesalpins and other cassane diterpenes.

Postulated Anticancer Activity

Cassane diterpenes isolated from Caesalpinia species have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.[5][6][7] The proposed anticancer mechanisms for these compounds, which may be applicable to this compound, primarily revolve around the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Several studies have shown that cassane diterpenes induce apoptosis through multiple mechanisms. For instance, phanginin R, a cassane diterpene from Caesalpinia sappan, induces apoptosis by enhancing the activity of poly(ADP-ribose) polymerase (PARP) and promoting the cleavage of procaspase-3.[1] Other related compounds have been shown to increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[1][6] Furthermore, some cassane diterpenes can upregulate the expression of the tumor suppressor protein p53, a key regulator of apoptosis.[6]

A proposed workflow for investigating the pro-apoptotic effects of this compound is depicted below.

Modulation of Signaling Pathways

The anticancer activity of cassane diterpenes has also been linked to the modulation of critical signaling pathways. Caesalpin G, for example, has been shown to induce apoptosis by promoting endoplasmic reticulum (ER) stress and suppressing the Wnt/β-catenin signaling pathway.[1] The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.

A simplified representation of the postulated Wnt/β-catenin signaling pathway inhibition is provided below.

Quantitative Data on Anticancer Activity of Related Compounds

The following table summarizes the cytotoxic activities of various cassane diterpenes against different cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.

| Compound | Cell Line | IC50 (µM) | Reference |

| Neocaesalpin AA | Hela, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9 | [5] |

| Neocaesalpin AB | Hela, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9 | [5] |

| Neocaesalpin AC | Hela, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9 | [5] |

| Neocaesalpin AD | Hela, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9 | [5] |

| Neocaesalpin AE | Hela, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9 | [5] |

| 12α-methoxyl,5α,14β-dihydroxy-1α,6α,7β-triacetoxycass-13(15)-en-16,12-olide | Hela, HCT-8, HepG-2, MCF-7, A549 | 18.4 - 83.9 | [5] |

| Phanginin R | A2780, HEY, AGS, A549 | 9.9, 12.2, 5.3, 12.3 | [6] |

| 3-deacetyldecapetpene B | A549, MCF-7, HEY | 25.34, 8.00, 10.74 | [7][8] |

Postulated Anti-inflammatory Activity

The anti-inflammatory properties of cassane diterpenes are well-documented and represent another promising therapeutic avenue for this compound.[1][3] The primary mechanism of action appears to be the inhibition of pro-inflammatory mediators, particularly nitric oxide (NO), in activated macrophages.

Inhibition of Nitric Oxide Production

Several cassane diterpenes have been shown to significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9][10][11] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key feature of chronic inflammation. The inhibition of NO production by these compounds suggests an interference with the iNOS pathway, likely through the modulation of upstream signaling molecules such as nuclear factor-kappa B (NF-κB). An ethanolic extract of Caesalpinia sappan has been shown to inhibit NF-κB (p65/p50) signaling.[12]

The signaling pathway leading to NO production and its potential inhibition is illustrated below.

Quantitative Data on Anti-inflammatory Activity of Related Compounds

The following table presents the inhibitory activity of a cassane diterpenoid on NO production.

| Compound | Cell Line | IC50 (µM) | Reference |

| Caesalminaxin (Compound 16) | RAW264.7 | 17.3 | [11] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the evaluation of cassane diterpenes. These can serve as a starting point for designing studies on this compound.

Cell Viability Assay (MTT Assay)

-